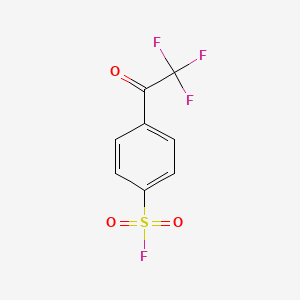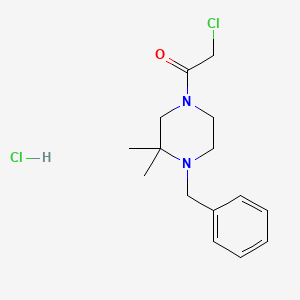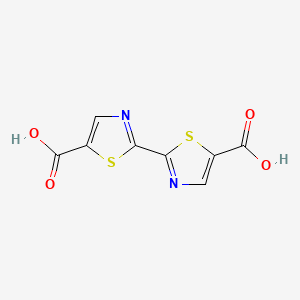
methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C9H8F3NO2. It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, including methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate consists of a pyridine ring with a methyl group and a trifluoroethyl group attached to it. The presence of three fluorine atoms in the trifluoroethyl group and the unique characteristics of the pyridine moiety contribute to the unique physicochemical properties of this compound .Aplicaciones Científicas De Investigación
Agrochemical Applications
Trifluoromethylpyridines, which include “methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate”, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of FDA-Approved Drugs
The trifluoromethyl group, which is present in “methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate”, is a key component in many FDA-approved drugs . This group is incorporated into potential drug molecules for various diseases and disorders .
Battery Applications
Methyl (2,2,2-trifluoroethyl) carbonate, a compound related to “methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate”, is an effective additive for improving the performance and stability of lithium-ion batteries . Its outstanding thermal and electrochemical stability makes it a reliable option for high-temperature and high-voltage battery applications .
Organic Synthesis
Compounds like “methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate” can be used as intermediates in organic synthesis . For example, aliphatic carboxylates have been used as versatile acylation reagents in reactions, including transesterification, amidation, and kinetic resolution of aliphatic amines .
Development of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals, which include “methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate”, is becoming an increasingly important research topic . These compounds have made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible .
Mecanismo De Acción
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, have been associated with various biological applications .
Mode of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds .
Action Environment
It’s worth noting that fluoropyridines are generally air sensitive and should be stored in a cool place, away from strong oxidizing agents .
Propiedades
IUPAC Name |
methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)6-2-3-7(13-5-6)4-9(10,11)12/h2-3,5H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYTYBQNTAPVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B6611082.png)

![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride](/img/structure/B6611095.png)

![1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane](/img/structure/B6611117.png)
![methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B6611122.png)
![2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B6611125.png)
![2-[(2-{[3-(3-aminopropanamido)phenyl]amino}-5-chloropyrimidin-4-yl)amino]benzamide](/img/structure/B6611131.png)

![2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B6611159.png)

![N'-[(tert-butoxy)carbonyl]-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide](/img/structure/B6611173.png)

![tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate](/img/structure/B6611183.png)